Methyl 5-chlorobenzo[d]oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDFEOWFUPXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538015 | |
| Record name | Methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-92-2 | |
| Record name | 2-Benzoxazolecarboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27383-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .
Reaction Conditions:
Reactants: 5-chloro-2-aminobenzoic acid, methyl chloroformate
Catalyst/Base: Triethylamine
Solvent: Dichloromethane
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or DMF, mild heating.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions, room temperature to reflux.
Major Products
Substitution: Formation of various substituted benzoxazole derivatives.
Reduction: Formation of 5-chlorobenzo[d]oxazole-2-methanol.
Oxidation: Formation of 5-chlorobenzo[d]oxazole-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate has shown potential in medicinal chemistry due to its biological activity. Studies indicate that derivatives of benzo[d]oxazole compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, research has demonstrated that this compound can inhibit specific bacterial strains, suggesting its utility as an antimicrobial agent .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.
Catalysis
The compound's unique structure allows it to serve as a catalyst in various chemical reactions. It has been utilized in the synthesis of other valuable compounds through catalytic processes. For example, it has been reported that this compound can act as a catalyst in the conversion of carbon dioxide into useful products such as cyclic carbonates and carboxylic acids .
Case Study: CO₂ Conversion
A study demonstrated that when used as a catalyst, this compound facilitated the transformation of carbon dioxide into cyclic carbonates with high selectivity and yield under mild conditions. This application underscores its role in green chemistry and sustainable practices .
Materials Science
In materials science, this compound is being explored for its potential in developing new materials with unique properties. Its incorporation into polymer matrices has been studied to enhance thermal stability and mechanical strength.
Data Table: Comparison with Related Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Methyl 5-bromobenzo[d]oxazole-2-carboxylate | 0.81 | Bromine substitution |
| Methyl benzo[d]oxazole-2-carboxylate | 0.79 | Lacks halogen substitution |
| Methyl 6-chlorobenzo[d]oxazole-2-carboxylate | 0.83 | Different position of chlorine |
This table illustrates the structural variations among related compounds and their potential implications for reactivity and application.
Mechanism of Action
The mechanism of action of Methyl 5-chlorobenzo[d]oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 5-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-61-3)
- Molecular Formula: C₉H₆BrNO₃; Molecular Weight: 256.06 g/mol.
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine alter electronic effects. This is reflected in ¹³C NMR shifts, where bromine’s inductive effect causes downfield shifts in adjacent carbons (e.g., δ ~125–135 for C-5) .
- Applications : Used in cross-coupling reactions due to bromine’s superior leaving-group ability .
- Safety : Shares similar hazards (H315-H319-H335) but requires stricter handling due to bromine’s higher toxicity .
Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9)
Methyl 5-fluorobenzo[d]oxazole-2-carboxylate (CAS: 1086392-64-4)
- Molecular Formula: C₉H₆FNO₃; Molecular Weight: 195.15 g/mol.
- Key Differences : Fluorine’s strong electron-withdrawing effect enhances the ester group’s stability against hydrolysis. Its ¹⁹F NMR signal (δ ~-110 ppm) aids characterization .
Heterocyclic Analogues
Methyl 5-chlorobenzo[c][1,2,5]thiadiazole-4-carboxylate
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate
- Structure : A simpler oxazole ring without fused benzene.
- Reactivity: The non-fused system exhibits reduced aromatic stabilization, leading to faster ring-opening reactions in acidic conditions .
Structural and Spectral Comparison Table
Biological Activity
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate is a synthetic compound with notable potential in medicinal chemistry due to its structural features that include a fused oxazole and benzene ring, along with a carboxylate ester functional group. This compound is of interest for its biological activities, particularly in antimicrobial and antifungal applications. This article summarizes the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.
- Molecular Formula : C₉H₆ClNO₃
- CAS Number : 27383-92-2
- Structure : Features a chlorine atom at the 5-position of the oxazole ring, which contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. The compound's activity is attributed to its interaction with specific biological targets, including enzymes involved in metabolic pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes findings from relevant studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Candida krusei | 3.2 |
| Aspergillus niger | 1.6 |
| Aspergillus flavus | 3.2 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 17 |
These results suggest that this compound has significant inhibitory effects on both fungal and bacterial strains, with varying degrees of potency.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound interacts with enzymes that are crucial for microbial metabolism.
- Cellular Uptake : The carboxylate ester group facilitates cellular uptake, enhancing its bioavailability.
- Biochemical Modulation : It modulates various biochemical pathways, leading to observed antimicrobial effects.
Comparative Analysis
This compound can be compared to other oxazole derivatives to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-fluorobenzo[d]oxazole-2-carboxylate | Fluorine substitution at the 5-position | Potentially different biological activity |
| Methyl 2-chlorobenzo[d]oxazole-5-carboxylate | Chlorine at the 2-position | Different reactivity patterns |
| 2-Methoxybenzo[d]oxazole | Methoxy group instead of carboxylate | Varying solubility and reactivity |
This comparison underscores the significance of chlorine substitution in determining the compound's biological activity.
Case Studies
- Antifungal Efficacy Study : A study conducted by Singh et al. assessed the antifungal activity of various oxazole derivatives, including this compound, against clinical isolates of Candida. The findings indicated that this compound showed superior activity compared to standard antifungal agents like fluconazole.
- Antibacterial Activity Evaluation : In another study, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-chlorobenzo[d]oxazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted precursors. For example, analogous benzo[d]oxazole derivatives are synthesized via alkylation of intermediate thioureas or carbamimidothioates. In one approach, methyl iodide is used to alkylate a thiourea intermediate, followed by cyclization with ethylenediamine under reflux (e.g., in methanol or amyl alcohol) to form the oxazole core . Optimization may include adjusting solvent polarity (e.g., switching from methanol to acetonitrile), temperature control during cyclization, and stoichiometric ratios of reagents to minimize byproducts.
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer : Key techniques include:
- FTIR : Peaks at ~1666 cm⁻¹ (C=O stretching) and ~1375 cm⁻¹ (C-O-C oxazole ring vibrations) confirm ester and oxazole functionalities .
- HRMS : Accurate mass measurement (e.g., [M+H]⁺) validates molecular formula and purity .
- ¹H/¹³C NMR : Chemical shifts for the methyl ester group (~δ 3.9 ppm in ¹H NMR; ~δ 52 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm) help confirm regiochemistry .
Q. What starting materials are critical for synthesizing this compound?
- Methodological Answer : Commercially available 4-chloro-o-phenylenediamine or its derivatives are often used as precursors. For example, 5-chlorobenzo[d]oxazole-2(3H)-thione (CAS 22876-19-3) can be functionalized via methylation or esterification to yield the target compound .
Advanced Research Questions
Q. What strategies mitigate poor solubility of this compound in purification or formulation?
- Methodological Answer : Solubility challenges (e.g., ≤2 mM in DMSO) can be addressed via:
- Co-solvent systems : Blending DMSO with polar aprotic solvents (e.g., DMF) or ionic liquids.
- Derivatization : Converting the methyl ester to a more soluble salt (e.g., sodium carboxylate) transiently .
- Nanoparticle formulation : Encapsulation in liposomes or polymeric micelles for in vivo studies.
Q. How does regioselectivity impact the synthesis of substituted benzo[d]oxazole derivatives?
- Methodological Answer : Substituent positioning (e.g., 5-chloro vs. 6-chloro) is influenced by:
- Electrophilic aromatic substitution (EAS) : Electron-withdrawing groups (e.g., Cl) direct reactions to specific positions. For instance, chlorination of o-phenylenediamine precursors favors the 5-position due to steric and electronic factors .
- Cyclization conditions : Refluxing in amyl alcohol vs. methanol alters reaction kinetics, favoring intramolecular cyclization over intermolecular side reactions .
Q. What impurities arise during multi-step synthesis, and how are they controlled?
- Methodological Answer : Common impurities include:
- Uncyclized intermediates : Detected via HPLC (C18 column, acetonitrile/water gradient) and removed by recrystallization .
- Halogenated byproducts : Controlled by optimizing halogenation steps (e.g., Cl₂ gas vs. N-chlorosuccinimide) and quenching excess reagents with Na₂S₂O₃ .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations (e.g., 60–85%) often stem from:
- Scale-dependent effects : Microscale reactions may underperform due to inefficient mixing or heat transfer.
- Catalyst purity : Trace metals in K₂CO₃ or Pd catalysts can alter reaction efficiency .
- Table 1 : Comparative synthesis routes and yields from literature:
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Chloro-o-phenylenediamine | Methyl iodide, K₂CO₃, MeCN, 24 h | 72 | |
| Benzo[d]oxazole-2-thione | Methyl chloroformate, DMF, 0°C | 65 |
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
